2-Bromo-5-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
2-Bromo-5-(2,2,2-trifluoroethoxy)aniline is an organofluorine compound with the molecular formula C8H7BrF3NO. It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline typically involves the bromination of aniline derivatives followed by the introduction of the trifluoroethoxy group. One common method involves the reaction of 2-bromoaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced compounds.
Scientific Research Applications
2-Bromo-5-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and aniline moiety contribute to its binding affinity with target proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 3-Amino-4-bromobenzotrifluoride
Uniqueness
2-Bromo-5-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more effective in certain applications compared to its analogs .
Properties
Molecular Formula |
C8H7BrF3NO |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c9-6-2-1-5(3-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
CFUPLVUGPXNRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)N)Br |
Origin of Product |
United States |
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